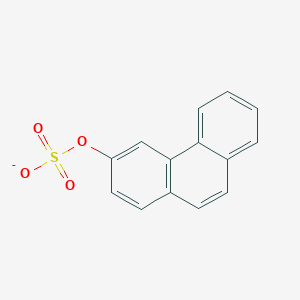

3-Phenanthryl sulfate

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Biotransformation Studies

Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds that are widespread environmental pollutants, often formed from the incomplete combustion of organic materials. In biological systems, PAHs undergo a series of metabolic processes, collectively known as biotransformation, to facilitate their excretion from the body. This process typically involves two phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, such as hydroxyl groups, on the PAH molecule. In Phase II, these modified PAHs are conjugated with endogenous molecules, such as sulfate (B86663), glucuronic acid, or glutathione, to increase their water solubility and aid in their elimination.

3-Phenanthryl sulfate emerges as a key metabolite during the biotransformation of phenanthrene (B1679779). Following the initial hydroxylation of phenanthrene to form hydroxyphenanthrene isomers, sulfotransferase enzymes catalyze the transfer of a sulfonate group to the hydroxylated phenanthrene, resulting in the formation of phenanthryl sulfates, including the 3-isomer. The study of these sulfate conjugates is crucial for understanding the metabolic fate of PAHs and their potential as biomarkers for PAH exposure.

Significance as a Sulfate Conjugate in Biochemical Systems

Sulfate conjugation is a major pathway in the metabolism of a wide variety of xenobiotics, including drugs, carcinogens, and environmental pollutants like PAHs. issx.org This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). The addition of a sulfate group to a molecule, such as 3-hydroxyphenanthrene, dramatically increases its water solubility and anionic character at physiological pH. This transformation is critical for several reasons:

Detoxification and Excretion: The increased water solubility of sulfate conjugates facilitates their transport in the bloodstream and subsequent excretion via urine or bile. This is a primary mechanism for detoxifying and eliminating potentially harmful PAH metabolites.

Bioactivation: In some instances, sulfation can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA, potentially initiating carcinogenic processes. However, for many PAHs, sulfation is predominantly a detoxification pathway.

Biomarkers of Exposure: The presence of specific sulfate conjugates, such as this compound, in biological samples like urine can serve as a reliable indicator of exposure to the parent PAH. Research in terrestrial isopods has shown that the sulfate conjugation pathway is as significant as the carbohydrate conjugation pathway in the biotransformation of PAHs. nih.gov

Chemical and Physical Properties

This compound is the sulfate ester of 3-hydroxyphenanthrene. Its chemical structure consists of a phenanthrene core with a sulfate group attached at the third position.

| Property | Value |

| Molecular Formula | C₁₄H₉O₄S⁻ |

| Molecular Weight | 273.29 g/mol |

| Parent Compound | 3-Phenanthryl hydrogen sulfate |

Data sourced from PubChem CID 9543012 nih.gov

Synthesis and Analysis

The synthesis of this compound for research purposes typically involves the sulfonation of 3-hydroxyphenanthrene. Various analytical techniques are employed for its detection and quantification in biological and environmental samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a common method for the sensitive and specific measurement of this compound.

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H9O4S- |

|---|---|

Poids moléculaire |

273.29 g/mol |

Nom IUPAC |

phenanthren-3-yl sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,15,16,17)/p-1 |

Clé InChI |

DFCZQECVFFVKDE-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)OS(=O)(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization

Precursor Compounds and Reaction Pathways

The synthesis of 3-Phenanthryl sulfate (B86663) can be approached through several foundational reaction pathways, primarily involving the introduction of a sulfate group onto a phenanthrene-based scaffold. The choice of precursor—either phenanthrene (B1679779) itself or a hydroxylated derivative like 3-phenanthrol (B23604)—dictates the specific synthetic route.

Sulfonation of Phenanthrene Derivatives

A direct method for creating the precursor to 3-Phenanthryl sulfate is the electrophilic aromatic sulfonation of phenanthrene. This reaction typically involves treating phenanthrene with concentrated sulfuric acid. The reaction yields a mixture of phenanthrenesulfonic acids, with substitution occurring at the 2- and 3-positions. wikipedia.orgscribd.com The reaction proceeds as follows:

C₁₄H₁₀ + H₂SO₄ → C₁₄H₉SO₃H + H₂O firsthope.co.in

At a reaction temperature of 120°C, this process specifically yields a mixture of 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid. scribd.com These sulfonic acid derivatives are key intermediates that can be further processed to obtain the desired sulfate ester.

Reaction of Phenanthrols with Sulfur Trioxide

A more direct route to this compound involves the use of 3-phenanthrol as the starting material. Phenols and alcohols can be sulfated by reacting them with a suitable sulfur trioxide complex, such as a sulfur trioxide-pyridine or sulfur trioxide-triethylamine complex. These complexes act as effective electrophilic sulfonating agents, transferring the SO₃ group to the hydroxyl oxygen of the phenanthrol.

The general reaction for the sulfotransferase activity, although noted as biochemically unproven for this specific substrate, illustrates the chemical transformation: 3-phenanthrol + X-SO₃⁻ → HX + this compound ebi.ac.uk

In a laboratory setting, this is typically achieved using a well-defined chemical reagent.

Table 1: General Reaction of 3-Phenanthrol with a Sulfur Trioxide Complex

| Reactant 1 | Reactant 2 | Product |

| 3-Phenanthrol | Sulfur Trioxide Complex (e.g., SO₃•N(CH₂CH₃)₃) | This compound |

This method is advantageous as it directly installs the sulfate group at the desired position, avoiding the isomeric mixtures produced during the sulfonation of unsubstituted phenanthrene.

Application of Sulfamic Acid in Synthesis

Sulfamic acid (H₃NSO₃) serves as a stable, crystalline, and mild sulfonating agent that can be used for the synthesis of sulfate esters from alcohols. core.ac.uk It is considered a less aggressive alternative to reagents like chlorosulfonic acid or oleum (B3057394) and does not typically sulfonate aromatic rings under mild conditions. The reaction involves heating an alcohol with sulfamic acid, often catalyzed by urea, to form the corresponding organosulfate.

While direct synthesis of this compound using this method is not prominently detailed in the available literature, the synthesis of its isomer, 4-Phenanthryl sulfate, has been reported via the reaction of 4-hydroxyphenanthrene with sulfamic acid in pyridine. This suggests a viable pathway for the synthesis of the 3-isomer under similar conditions.

Advanced Synthesis Strategies

Beyond the fundamental pathways, advanced synthetic strategies focus on achieving higher levels of control over the reaction, particularly concerning stereochemistry and the optimization of reaction efficiency for improved yield and purity.

Stereoselective Synthesis of Phenanthryl Conjugates

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when creating more complex chiral molecules that incorporate a phenanthryl sulfate moiety. Research into phenanthrene derivatives demonstrates the application of sophisticated techniques to control stereochemical outcomes. These methods often rely on chiral catalysts or templates to direct the formation of a specific stereoisomer.

For instance, the stereoselective synthesis of atropisomeric acridinium (B8443388) salts containing phenanthryl units has been achieved using catalyst-controlled cyclization reactions. wiley.com Similarly, enantiomerically pure organopalladium complexes with phenanthrylamine ligands have been prepared, where the chirality of the final product is locked in by repulsive steric interactions. acs.org Other research has demonstrated the metal-free, stereoselective synthesis of 9-phenanthryl substituted 1,3-dien-2-yl amines. sci-hub.se

These examples highlight that by employing chiral Brønsted acids, organometallic complexes, or other catalytic systems, it is possible to create a chiral environment that guides the reaction pathway, a principle that could be extended to the synthesis of chiral phenanthryl sulfate analogs or conjugates. sakura.ne.jp

Table 2: Examples of Stereoselective Methods in Phenanthrene Chemistry

| Method | Key Feature | Example Application |

| Catalyst-Controlled Cyclization | Use of a chiral Brønsted acid catalyst to control the stereochemical outcome of a cyclization. | Synthesis of atropisomeric acridinium salts with phenanthryl groups. wiley.com |

| Chiral Template-Promoted Reaction | An enantiomerically pure ligand on a metal center directs the stereochemistry of a subsequent reaction. | Asymmetric cycloaddition promoted by an ortho-palladated phenanthrylamine complex. acs.org |

| Base-Induced Aza-Michael Addition | A metal-free approach using a base to facilitate a regio- and stereoselective addition. | Synthesis of N-tosyl 1,3-dien-2-yl amines with phenanthryl substituents. sci-hub.se |

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The process involves systematically adjusting conditions to favor the desired product formation while minimizing side reactions and the generation of impurities. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst system, and the stoichiometry of the reactants.

For example, in the synthesis of bicyclo[1.1.1]pentane (BCP) dithianes from 9-phenanthryl-1,3-dithiane, researchers optimized the reaction by screening different bases (e.g., LiN(SiMe₃)₂ vs. NaN(SiMe₃)₂), solvents (THF vs. DME), and temperatures to achieve a high isolated yield of 71%. nih.gov In another case, the catalyst-controlled synthesis of acridinium salts was optimized by evaluating different catalyst structures and reaction temperatures to achieve excellent yields (up to 96%) and high enantioselectivity. wiley.com

The process of N-arylation has been optimized by screening different catalysts, ligands, and their respective molar percentages to improve reaction conditions. google.com This systematic approach of fine-tuning reaction variables is essential for developing a robust and efficient synthesis for a target compound like this compound.

Table 3: Key Parameters for Reaction Optimization

| Parameter | Objective | Example from Related Syntheses |

| Catalyst/Ligand | To increase reaction rate and selectivity. | Screening various chiral phosphoric acid catalysts for enantioselectivity. wiley.com |

| Solvent | To improve solubility, influence reaction pathways, and facilitate purification. | Testing DME versus THF to improve assay yield from 58% to 89%. nih.gov |

| Temperature | To control reaction rate and prevent decomposition or side reactions. | Adjusting temperature from room temperature to 80°C to increase product yield. nih.gov |

| Reagent Stoichiometry | To ensure complete conversion and minimize excess starting material. | Increasing base equivalents to drive the reaction to completion and achieve a 93% isolated yield. nih.gov |

| Base/Acid | To act as a catalyst or to deprotonate/protonate intermediates effectively. | Comparing different bases (DIPA, DBU, K₂CO₃) to find the optimal conditions for amination. sci-hub.se |

Purification and Isolation Techniques

Purification of this compound from synthetic reaction mixtures or biological extracts is crucial to obtain a sample of high purity for subsequent analysis and experimentation. This typically involves a combination of chromatographic and recrystallization techniques.

Chromatographic Separation Methods

Chromatography is a cornerstone of purification in organic chemistry, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase. For a polar compound like this compound, specific chromatographic techniques are particularly effective.

Column chromatography using silica (B1680970) gel is a widely employed method for the purification of polar organic compounds. cup.edu.cn Silica gel, a form of silicon dioxide, serves as the polar stationary phase. The separation is based on the polarity of the compounds in the mixture; more polar compounds, like this compound with its anionic sulfate group, will adhere more strongly to the polar silica gel and thus elute more slowly than non-polar impurities. rochester.edu

The choice of the eluent system (mobile phase) is critical for a successful separation. For polar compounds, a mixture of a non-polar solvent and a more polar solvent is typically used, with the polarity of the mixture being gradually increased (gradient elution) to elute compounds of increasing polarity. rochester.educommonorganicchemistry.com While specific conditions for this compound are not extensively documented, analogous separations of polar aromatic compounds and phenanthrene derivatives provide a strong basis for a suitable methodology. cup.edu.cnumass.edu A common approach involves starting with a less polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increasing the proportion of the more polar solvent, or switching to a more polar system like dichloromethane (B109758) and methanol (B129727). rochester.eduumass.edu The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org

Table 1: Illustrative Eluent Systems for Column Chromatography of Polar Aromatic Compounds on Silica Gel

| Eluent System Components | Ratio (v/v) | Target Compound Polarity |

| Hexane / Ethyl Acetate | Gradient | Low to Medium |

| Dichloromethane / Methanol | Gradient | Medium to High |

| Dichloromethane / Petroleum Ether / Ethyl Acetate | 10:5:1 | Medium |

| Toluene / Ethyl Acetate | Varies | Aromatic Compounds |

This table provides examples of common eluent systems. The optimal system for this compound would require empirical determination.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to verify the purity of a compound and to quantify it in a mixture. epa.gov For sulfated PAHs like this compound, reversed-phase HPLC is the method of choice. nih.gov In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. chromatographyonline.com A gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to effectively separate compounds with a range of polarities. researchgate.net Detection is often achieved using a UV detector, as phenanthrene and its derivatives absorb UV light, or a fluorescence detector for higher sensitivity and selectivity. nih.gov The purity of the this compound is determined by the presence of a single, sharp peak in the chromatogram.

Table 2: Typical HPLC Parameters for the Analysis of Sulfated PAHs

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Fluorescence (Ex/Em specific to phenanthrene) |

| Column Temperature | 30-40 °C |

These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. umass.edu An ideal solvent for recrystallization will dissolve the compound well at its boiling point but poorly at low temperatures.

For phenanthrene and its derivatives, ethanol (B145695) or a mixture of ethanol and water are commonly used recrystallization solvents. mnstate.edurochester.edu The crude this compound solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). rubingroup.org The purified crystals are then collected by filtration.

Table 3: Common Solvents for Recrystallization of Phenanthrene Derivatives

| Solvent/Solvent System | Suitability |

| Ethanol | Good for many phenanthrene derivatives. |

| Ethanol / Water | A solvent pair that allows for fine-tuning of polarity to induce crystallization. mnstate.edu |

| Toluene | Effective for some aromatic compounds. rochester.edu |

Chemical Derivatization Reactions

Chemical derivatization involves modifying a compound to alter its properties, which can be useful for structural elucidation, improving analytical detection, or creating new molecules with different activities.

Methylation of Phenanthryl Sulfate Analogues

Methylation is a common derivatization reaction. In the context of phenanthryl sulfates, methylation of the sulfate group itself is not typical under standard conditions. However, if the starting material is a hydroxyphenanthrene that is subsequently sulfated, methylation of the precursor phenol (B47542) is a key transformation. For instance, the synthesis of 3-methoxyphenanthrene (B1619934) can be achieved from 3-hydroxyphenanthrene. cdnsciencepub.com

A common and effective reagent for the methylation of phenols is dimethyl sulfate (DMS). atamankimya.com The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. google.com This phenoxide then attacks the dimethyl sulfate in a nucleophilic substitution reaction to form the corresponding methoxy (B1213986) derivative. acs.org This approach provides a safer alternative to the use of diazomethane. The resulting methoxyphenanthrene can then be sulfated to produce the methylated phenanthryl sulfate analogue.

Table 4: General Conditions for Methylation of Phenols using Dimethyl Sulfate

| Reagent | Role | Typical Conditions |

| Phenolic Substrate | Starting Material | - |

| Dimethyl Sulfate | Methylating Agent | 1.1 - 2.0 equivalents |

| Base (e.g., Na₂CO₃, NaOH) | Proton Scavenger | Molar excess |

| Solvent (e.g., Acetone, DMF) | Reaction Medium | Anhydrous |

| Temperature | Reaction Parameter | Room temperature to reflux |

This table outlines a general procedure; specific conditions would be optimized for the particular hydroxyphenanthrene substrate.

Metabolic and Biotransformation Pathways

Role in Xenobiotic Metabolism

The formation of 3-Phenanthryl sulfate (B86663) is a key step in the detoxification of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH). PAHs are widespread environmental pollutants, and their metabolism is crucial to mitigate their potential toxicity. Phenanthrene itself undergoes Phase I metabolism, catalyzed by cytochrome P450 enzymes, to form various hydroxylated metabolites, including 1-, 2-, 3-, and 4-phenanthrol. d-nb.infonih.gov These phenanthrols can then enter Phase II conjugation pathways.

Phase II conjugation reactions are essential for increasing the water solubility of xenobiotics, which facilitates their elimination from the body. nih.govresearchgate.net These reactions involve the attachment of polar endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the xenobiotic. uomus.edu.iqedx.org The addition of a sulfate group, a process known as sulfation or sulfonylation, is a major pathway in the Phase II metabolism of phenolic compounds. researchgate.netedx.org This process results in the formation of highly polar sulfate esters that are generally biologically inactive and readily excreted in urine and/or bile. uomus.edu.iqissx.org

The enzymatic reaction responsible for the formation of 3-Phenanthryl sulfate is catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.net These cytosolic enzymes facilitate the transfer of a sulfonate group (SO3-) from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group of a substrate. medrxiv.orgfrontiersin.org In the case of this compound, a SULT enzyme transfers a sulfonate group to the hydroxyl group of 3-phenanthrol (B23604).

The human SULT superfamily consists of several isoforms with distinct but often overlapping substrate specificities. frontiersin.orgrcsb.org The primary SULTs involved in the metabolism of small phenolic compounds are members of the SULT1A subfamily, particularly SULT1A1 and SULT1A3. medrxiv.orgnih.gov While specific kinetic data for the sulfation of 3-phenanthrol by individual human SULT isoforms are not extensively documented in publicly available literature, research on similar phenolic substrates suggests that SULT1A1 and SULT1A3 are likely candidates for the biotransformation of 3-phenanthrol to this compound. medrxiv.org SULT1A1 is known for its broad substrate specificity for phenols, while SULT1A3, also known as the catecholamine sulfotransferase, primarily targets catecholamines but can also sulfate other phenolic compounds. nih.govnih.gov

It is important to note that the term "3-phenanthrol sulfotransferase activity" has been deemed obsolete as a specific enzyme classification, as there is no evidence for a unique enzyme that exclusively catalyzes this reaction. ebi.ac.uk Instead, this activity is considered a function of the broader substrate specificity of certain SULT isoforms.

| Enzyme Family | Specific Isoforms | Known Substrate Characteristics | Potential Role in this compound Formation |

| Sulfotransferases (SULTs) | SULT1A1 | Broad specificity for small phenolic compounds. medrxiv.org | Likely a key enzyme in the formation of this compound. |

| SULT1A3 | Primarily targets catecholamines, but also other phenols. nih.govnih.gov | May contribute to the sulfation of 3-phenanthrol. |

In vitro studies are crucial for elucidating the metabolic pathways of xenobiotics. While studies focusing specifically on the formation of this compound are limited, research on the metabolism of the parent compound, phenanthrene, provides valuable insights. Studies using rat and human liver microsomes have demonstrated the formation of various phenanthrols, which are the necessary precursors for sulfation. d-nb.infonih.gov Furthermore, studies with filamentous fungi have shown the production of sulfate conjugates of phenanthrene metabolites, indicating that sulfation is a relevant metabolic pathway for these compounds. nih.gov

A study on a novel sulfotransferase from the rat intestinal bacterium Klebsiella K-36 showed that this enzyme could catalyze the transfer of a sulfate group to phenanthrol, among other phenolic compounds. This highlights that sulfation of phenanthrols can occur in various biological systems.

Formation via Sulfotransferase-Mediated Processes

Biological Fate and Excretion Mechanisms

The ultimate fate of this compound within an organism is excretion. The conjugation with a sulfate group dramatically alters the physicochemical properties of the parent molecule, 3-phenanthrol, leading to its efficient elimination.

The addition of the highly polar and ionized sulfate group to 3-phenanthrol significantly increases its water solubility. uomus.edu.iq This enhanced hydrophilicity prevents the molecule from readily crossing cell membranes and facilitates its transport in the bloodstream to the kidneys and liver for excretion. nih.govncert.nic.in The formation of this compound is, therefore, a critical detoxification step, converting a lipophilic xenobiotic metabolite into a water-soluble product that can be efficiently removed from the body, primarily via the urine. issx.orgncert.nic.in This process minimizes the potential for the accumulation of phenanthrene metabolites in tissues, thereby reducing the risk of toxicity.

Microbial and Fungal Biotransformation of Phenanthrene

Phase I (Oxidation) and Phase II (Conjugation) Pathway Interplay in Microorganisms

The microbial biotransformation of phenanthrene is a classic example of the interplay between phase I (functionalization) and phase II (conjugation) metabolic pathways. In fungi, phase I reactions are primarily catalyzed by cytochrome P-450 monooxygenases and epoxide hydrolases. nih.govasm.org These enzymes introduce or expose functional groups, such as hydroxyl groups, on the phenanthrene molecule, making it more water-soluble and susceptible to further metabolism.

The initial oxidation of phenanthrene by cytochrome P-450 can lead to the formation of arene oxides at different positions on the aromatic rings. uobasrah.edu.iq These epoxides are then typically hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govasm.org Alternatively, the arene oxides can rearrange to form phenols, such as 3-phenanthrol.

The hydroxylated metabolites produced during phase I serve as substrates for phase II conjugation enzymes. In the context of this compound formation, the key phase II enzyme is aryl sulfotransferase (SULT). This enzyme catalyzes the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the phenanthrol. asm.orgnih.gov The presence and activity of aryl sulfotransferase have been detected in the mycelial extracts of fungi like Pleurotus ostreatus and Cunninghamella elegans. nih.govoup.com

The interplay is evident as the products of phase I oxidation are channeled into phase II conjugation, leading to the formation of highly water-soluble sulfate conjugates like this compound. This two-step process facilitates the detoxification and elimination of phenanthrene from the microbial cell. The efficiency of this interplay can vary between different microbial species, as seen in the case of Pleurotus ostreatus, which has the enzymatic capacity for sulfation but does not appear to utilize it significantly for phenanthrene metabolism under tested conditions. nih.govasm.org

Comparative Metabolism Studies in Biological Models (Non-Human)

Metabolism of Phenanthrene Epoxides in Animal Models

In animal models, the metabolism of phenanthrene often proceeds through the formation of epoxide intermediates, which are subsequently metabolized to various products, including sulfate conjugates. Studies in rats have provided direct evidence for the conversion of phenanthrene epoxides to phenanthryl sulfates.

When rats are administered 9,10-epoxy-9,10-dihydrophenanthrene, one of the metabolites formed is 9-phenanthryl sulfate. nih.govportlandpress.com This demonstrates that the epoxide can be a direct precursor to the corresponding phenanthryl sulfate. The formation of 9-phenanthryl sulfate from the epoxide likely occurs through rearrangement of the epoxide to 9-hydroxyphenanthrene, which is then sulfated. nih.govportlandpress.com This pathway highlights the role of epoxides as key intermediates in the generation of phenolic metabolites that are then available for phase II conjugation.

The metabolism of other phenanthrene epoxides, such as those at the 1,2- and 3,4-positions, is also of significant interest due to their potential role in the toxicity of phenanthrene. While direct studies on the metabolism of 3,4-epoxy-1,2,3,4-tetrahydrophenanthrene (B1195201) to this compound are limited, the established pathway for the 9,10-epoxide suggests a similar metabolic fate is plausible. The formation of various phenanthrols, including 3-phenanthrol, in animal models further supports the likelihood of their subsequent sulfation. nih.govd-nb.infonih.gov

Formation of Isomeric Phenanthryl Sulfates in Biological Systems

Comparative metabolism studies in different animal models have revealed the formation of various isomeric phenanthryl sulfates, including this compound. The profile of these metabolites can vary between species, highlighting differences in their metabolic pathways.

A study comparing the metabolism of phenanthrene in rats and guinea pigs found that both species excrete phenanthrene metabolites as glucuronide and sulfate conjugates in their urine. nih.gov Enzymatic hydrolysis of the urine from both species released several isomeric hydroxyphenanthrenes, including 1-, 2-, 3-, and 4-hydroxyphenanthrene. nih.gov The presence of these hydroxyphenanthrenes after hydrolysis of the sulfate fraction is direct evidence for the in vivo formation of the corresponding phenanthryl sulfate isomers, including this compound.

The relative amounts of the different conjugates can differ between species. In rats, approximately 24% of the total urinary radioactivity from phenanthrene administration was attributed to sulfate conjugates, while in guinea pigs, it was about 23%. nih.gov The formation of these isomeric sulfates is a result of the initial regioselective oxidation of phenanthrene at different positions on the aromatic rings to form various phenanthrols, which are then substrates for sulfotransferases. d-nb.infonih.gov

The following table presents the isomeric hydroxyphenanthrenes identified after hydrolysis of urinary sulfate conjugates from rats and guinea pigs administered phenanthrene.

| Animal Model | Isomeric Hydroxyphenanthrenes from Sulfate Conjugate Hydrolysis | Reference |

| Rat | 1-, 2-, 3-, and 4-hydroxyphenanthrene | nih.gov |

| Guinea Pig | 1-, 2-, 3-, and 4-hydroxyphenanthrene | nih.gov |

Hydrolytic Stability and Degradation Kinetics

Acidic Hydrolysis of 3-Phenanthryl Sulfate (B86663)

The cleavage of the sulfate group from the phenanthrene (B1679779) ring can be effectively achieved under acidic conditions. This process follows the general mechanism for the hydrolysis of aryl sulfate esters.

Reaction Conditions and Product Identification

The acid-catalyzed hydrolysis of aryl sulfates proceeds through the cleavage of the sulfur-oxygen (S–O) bond. nih.govnih.gov This reaction typically requires stringent conditions, such as heating in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). mdpi.com While specific kinetic data for the degradation of 3-Phenanthryl sulfate is not extensively detailed in the reviewed literature, the general principles of aryl sulfate hydrolysis allow for the confident prediction of its products. The reaction yields the parent phenol (B47542), 3-hydroxyphenanthrene, and an inorganic sulfate ion.

Regeneration of Hydroxyphenanthrene

The primary outcome of the complete acidic hydrolysis of this compound is the regeneration of its corresponding phenolic precursor. The cleavage of the sulfate ester linkage restores the hydroxyl group to the third position on the phenanthrene backbone, yielding 3-hydroxyphenanthrene. This reaction effectively reverses the metabolic sulfation process, releasing the core polycyclic aromatic structure from its more water-soluble sulfated form.

Enzymatic Hydrolysis by Sulfatases

Biological systems employ a specific class of enzymes to catalyze the hydrolysis of sulfate esters. These sulfatases play a crucial role in cellular metabolism and the processing of sulfated compounds. nih.gov

Identification of Relevant Sulfatase Enzymes

The enzymatic cleavage of this compound is carried out by arylsulfatases (EC 3.1.6.1), a class of hydrolases that specifically act on aryl sulfate esters. scirp.org These enzymes are ubiquitous, found in organisms ranging from bacteria and fungi to mammals. scirp.org

Notably, research on arylsulfatase extracted from the snail Helix pomatia has demonstrated that the enzyme exhibits a strong preference for substrates with bicyclic or tricyclic aromatic scaffolds, such as phenanthrene, over those with simple monocyclic rings. nih.govdiva-portal.org This suggests that enzymes of this type are particularly relevant for the hydrolysis of phenanthryl sulfates. Other relevant arylsulfatases have been isolated and characterized from various bacteria, including Pseudomonas aeruginosa, Citrobacter braakii, and Aerobacter aerogenes. scirp.orgtandfonline.comd-nb.info

Kinetic Studies of Enzymatic Cleavage

Kinetic analyses of arylsulfatases are fundamental to understanding their efficiency and substrate specificity. These studies often utilize model substrates that produce a colored or fluorescent product upon hydrolysis, such as p-nitrophenyl sulfate (pNPS) and 4-nitrocatechol (B145892) sulfate (pNCS), to facilitate measurement. scirp.orgresearchgate.net The catalytic efficiency of these enzymes is often compared using the kcat/Km value.

The rate of enzymatic hydrolysis is highly dependent on the structure of the substrate, including the position of the sulfate group on the aromatic ring (regioisomerism). diva-portal.org While specific kinetic parameters for this compound are not widely published, data from studies on various arylsulfatases with model substrates provide insight into their catalytic activity.

| Enzyme Source | Substrate | Km (mM) | Catalytic Efficiency (kcat/Km) | Reference |

| Aerobacter aerogenes | p-Nitrophenyl sulfate | 1.03 | - | scirp.org |

| Citrobacter braakii | 4-Nitrocatechol sulfate | 6.0 | - | tandfonline.com |

| Pseudomonas aeruginosa PAO1 | 4-Nitrocatechol sulfate | 0.105 | - | d-nb.info |

| Sinorhizobium meliloti | p-Nitrophenyl sulfate | - | 12 s⁻¹ M⁻¹ | nih.gov |

Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of 3-Phenanthryl sulfate (B86663), providing insights into its electronic structure, molecular mass, and the specific arrangement of its atoms.

UV/Visible Absorption Spectroscopy for Identification

UV/Visible spectroscopy is a valuable tool for the initial identification of 3-Phenanthryl sulfate by detecting the characteristic electronic transitions within its phenanthrene (B1679779) chromophore. The conjugated π-electron system of the tricyclic aromatic ring system is responsible for strong absorption in the ultraviolet region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound. Due to the anionic nature of the sulfate group, negative ion mode electrospray ionization (ESI) is typically employed.

In a low-resolution mass spectrometer, this compound (molecular formula C₁₄H₉O₄S⁻) will exhibit a deprotonated molecular ion peak [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 273.3. However, high-resolution mass spectrometry (HRMS) provides a much more precise mass measurement, allowing for unambiguous confirmation of the elemental composition. hmdb.carsc.org The exact mass of the conjugate acid, 3-phenanthryl hydrogen sulfate (C₁₄H₁₀O₄S), is 274.02997997 Da, and the corresponding anion is observed at m/z 273.0221 in HRMS analysis. nih.gov This level of accuracy is critical for differentiating the compound from other molecules with the same nominal mass. rsc.org

Tandem mass spectrometry (MS/MS) is used to further confirm the structure through fragmentation analysis. The sulfate ester bond is relatively fragile and readily cleaves under collision-induced dissociation (CID). A characteristic fragmentation pathway for aryl sulfates is the loss of the SO₃ group (80 Da), generating a phenoxide anion. Another common fragmentation involves the cleavage to produce the sulfate radical anion or related fragments. For example, a multiple reaction monitoring (MRM) transition of m/z 273 → 97, corresponding to the sulfate fragment ([HSO₄]⁻), is a highly specific transition used for quantifying phenanthryl sulfates.

Table 1: HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z (HRMS) | Fragmentation Event |

| [M-H]⁻ | C₁₄H₉O₄S⁻ | 273.0221 | Molecular Ion |

| [M-H-SO₃]⁻ | C₁₄H₉O⁻ | 193.0653 | Loss of sulfur trioxide |

| [HSO₄]⁻ | HSO₄⁻ | 96.9601 | Sulfate fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. rsc.orgrsc.org The exact chemical shifts and coupling patterns are unique to the 3-substitution pattern on the phenanthrene ring. The spectrum will show nine distinct signals corresponding to the nine protons on the aromatic framework.

The protons on the ring bearing the sulfate group are influenced by its electron-withdrawing nature, though this effect is less pronounced than for a nitro group. The protons ortho and para to the sulfate group (H-2, H-4) will be shifted downfield relative to their positions in unsubstituted phenanthrene. The complex splitting patterns (doublets, triplets, and multiplets) arise from spin-spin coupling between adjacent protons (typically with coupling constants, J, in the range of 2-9 Hz), which allows for the assignment of each proton to its specific position on the ring system. Tetramethylsilane (B1202638) (TMS) is typically used as a reference standard (δ = 0.00 ppm). researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-2, H-4 | 7.5 - 8.2 | d, dd |

| H-5, H-6, H-7, H-8 | 7.6 - 8.0 | m |

| H-9, H-10 | 8.5 - 9.0 | d, s |

Note: These are estimated ranges. Actual values depend on the solvent and experimental conditions.

In a NOESY experiment on this compound, a cross-peak would be observed between the proton at position C-4 and the proton at C-5, due to their spatial proximity in the "bay-region" of the molecule. Similarly, a correlation would be seen between the protons at C-2 and C-1. These specific spatial relationships are unique to the 3-substituted isomer and would not be observed in the spectra of other isomers, which have different sets of neighboring protons. This makes NOE a definitive tool for isomer assignment. europa.eu

Chromatographic Separation and Quantification

Chromatographic methods are essential for isolating this compound from complex biological or environmental samples and for its precise quantification. Since phenanthrene is metabolized to several hydroxylated and conjugated forms, high-efficiency separation is critical. oup.comresearchgate.net

Analysis of urinary metabolites typically requires an initial enzymatic hydrolysis step using enzymes like β-glucuronidase and sulfatase to cleave the conjugate and release the parent 3-hydroxyphenanthrene. cdc.govnih.govresearchgate.net This is followed by an extraction step, such as solid-phase extraction (SPE) with C18 or Envi-Chrom P cartridges, to clean up the sample and concentrate the analytes. oup.comcdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the hydrolyzed 3-hydroxyphenanthrene must first be derivatized to increase its volatility. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. oup.comresearchgate.net The derivatized analyte is then separated on a capillary GC column and detected by MS, often in selected ion monitoring (SIM) mode for high sensitivity and specificity. oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful technique for the direct analysis of the intact sulfate conjugate, bypassing the need for hydrolysis and derivatization. cdc.gov Reversed-phase chromatography is the most common separation mode.

Table 3: Typical HPLC Parameters for Phenanthryl Sulfate Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or 0.1 mM ammonium (B1175870) fluoride) cdc.gov |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) cdc.gov |

| Gradient | A gradient elution from high aqueous to high organic content |

| Detection | Tandem Mass Spectrometry (MS/MS) in negative ESI mode |

| Quantification | Isotope dilution using a deuterated or ¹³C-labeled internal standard cdc.govnih.gov |

This combination of chromatographic separation and mass spectrometric detection provides the high degree of selectivity and sensitivity required to measure trace levels of this compound in complex matrices for exposure biomonitoring and metabolic studies. europa.eunih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. wikipedia.orgresearchgate.net It separates components from a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds like phenanthryl sulfates. wikipedia.orgcreative-proteomics.com In this technique, a non-polar stationary phase is paired with a polar mobile phase. creative-proteomics.com Hydrophobic molecules, like the phenanthrene moiety of this compound, are retained longer on the column. wikipedia.org

For the metabolite profiling of sulfated phenolic compounds, including isomers like phenanthryl sulfate, RP-HPLC methods are meticulously developed to achieve optimal separation. mdpi.com The separation is influenced by the column chemistry, mobile phase composition, and pH. mdpi.com C18 columns are widely used, offering robust performance for the retention of hydrophobic compounds. creative-proteomics.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. creative-proteomics.com To ensure consistent ionization and improve peak shape for ionizable compounds like sulfates, modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to maintain a low pH. mdpi.com At a low pH (e.g., ~3), the sulfate group is protonated, reducing the compound's polarity and increasing its retention on a reversed-phase column. mdpi.com

Table 1: Illustrative RP-HPLC Conditions for Phenanthryl Sulfate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 2.1 × 50 mm, 1.7 µm) | |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | mdpi.com |

| pH Control | Acidic modifier (e.g., Formic Acid) to suppress ionization | mdpi.com |

| Detection | UV (e.g., 254 nm) or Photodiode Array (PDA) | mdpi.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | sigmaaldrich.comscas.co.jp |

While this compound itself is achiral, derivatives of phenanthrene can possess chirality. The resolution of enantiomers is critical in pharmaceutical and biological studies, as different enantiomers can have distinct biological activities. nih.gov Chiral chromatography is a specialized form of HPLC that separates enantiomers by using a chiral stationary phase (CSP). rsc.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for the enantiomeric resolution of a broad range of compounds. nih.govchromatographyonline.com For sulfated aromatic compounds, specific CSPs have been shown to be effective. sigmaaldrich.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and operating temperature can significantly impact selectivity and resolution, sometimes even reversing the elution order of the enantiomers. chromatographyonline.com

Table 2: Potential Chiral HPLC Methodologies for Phenanthryl Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase Type | Polysaccharide-based (Cellulose or Amylose derivatives) | rsc.orgchromatographyonline.com |

| Cyclodextrin-based (e.g., CYCLOBOND) | sigmaaldrich.com | |

| Mobile Phase (Normal) | Hexane / 2-Propanol / Methanol mixtures | scas.co.jp |

| Mobile Phase (Reversed) | Acetonitrile or Methanol / Buffered aqueous solution (e.g., ammonium acetate) | sigmaaldrich.comscas.co.jp |

| Key Interactions | Hydrogen bonding, π-π interactions, steric hindrance | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org For quantitative bioanalysis, tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity by monitoring a specific fragmentation reaction of the target analyte. nih.gov

Biological matrices such as plasma, urine, or tissue homogenates are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. nih.govnih.gov Therefore, a robust sample preparation step is essential to isolate this compound and remove interferences before LC-MS/MS analysis. taylorfrancis.com

Commonly used techniques include:

Protein Precipitation (PPE): A simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma or serum sample to denature and precipitate the majority of proteins. thermofisher.comuliege.be The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). nih.gov

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.gov For phenanthryl sulfate, a reversed-phase sorbent like C18 can be used. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. eurofins.com

In LC-MS/MS, quantification is typically performed using Multiple Reaction Monitoring (MRM). nih.gov This involves selecting the protonated or deprotonated molecular ion (the precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion (the product ion) in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the analyte.

For this compound, which has the same molecular formula as its isomers, the precursor ion would be identical. In negative ionization mode, the [M-H]⁻ ion would have a mass-to-charge ratio (m/z) of 273.3. A common and characteristic fragmentation for sulfated compounds is the loss of the sulfate group, often observed as the HSO₄⁻ ion at m/z 97. The optimization of MS parameters, particularly the collision energy (CE) and declustering potential (DP), is crucial to maximize the signal intensity of the chosen MRM transition and achieve the highest sensitivity. researchgate.netnih.gov

Table 3: Predicted MRM Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | wikipedia.org |

| Precursor Ion [M-H]⁻ | m/z 273.3 | |

| Product Ion (Quantifier) | m/z 97.0 (Sulfate fragment, HSO₄⁻) | |

| Product Ion (Qualifier) | A second, less intense fragment from the phenanthrene ring would be selected. | nih.govresearchgate.net |

| Parameters for Optimization | Collision Energy (CE), Declustering Potential (DP), Cone Voltage (CV) | nih.govresearchgate.net |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate reaction mechanisms. wikipedia.orgnih.gov This involves replacing one or more atoms in the this compound molecule with their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ³²S with ³⁴S). wikipedia.orgnih.gov

The isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry due to its higher mass. In mechanistic studies, labeled precursors can be administered to a biological system (e.g., cell culture or animal model). By analyzing the metabolites, researchers can track the transformation of the labeled compound, identify its metabolic products, and understand the pathways involved. nih.gov

Furthermore, isotopically labeled this compound serves as an ideal internal standard for quantitative LC-MS/MS analysis. eurofins.com By adding a known amount of the labeled standard to a sample at the beginning of the preparation process, any variability or loss during extraction and analysis affects both the analyte and the standard equally. This isotope dilution method allows for highly accurate and precise quantification by measuring the ratio of the unlabeled analyte to the labeled standard. eurofins.com

Synthesis of Stable Isotope-Labeled Analogues

The synthesis of stable isotope-labeled analogues of this compound is a critical step for its quantitative analysis and for tracing its metabolic fate. Isotopically labeled standards, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification through isotope dilution mass spectrometry. google.com

A plausible synthetic route to produce labeled this compound involves the sulfation of an isotopically labeled 3-hydroxyphenanthrene precursor. This approach is analogous to the synthesis of the unlabeled 4-phenanthryl sulfate, which is prepared by reacting 4-hydroxyphenanthrene with sulfamic acid in pyridine.

Proposed Synthesis of ¹³C-labeled this compound:

A potential pathway for synthesizing this compound with a ¹³C-labeled aromatic core would start from a commercially available ¹³C-labeled phenanthrene, such as Phenanthrene-¹³C₆. medchemexpress.com This labeled phenanthrene can then be converted to labeled 3-hydroxyphenanthrene. The final step would be the sulfation of the resulting labeled 3-hydroxyphenanthrene.

Table 1: Proposed Synthetic Scheme for ¹³C-labeled this compound

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Phenanthrene-¹³C₆ | Oxidizing agents | 3-Hydroxyphenanthrene-¹³C₆ |

| 2 | 3-Hydroxyphenanthrene-¹³C₆ | Sulfamic acid, Pyridine | This compound-¹³C₆ |

This table outlines a proposed synthetic route. Specific reaction conditions would require optimization.

Similarly, deuterated analogues could be synthesized starting from a deuterated phenanthrene, such as [D₁₀]Phenanthrene. The use of deuterated precursors has been documented in metabolic studies of phenanthrene. nih.gov The synthesis would follow a similar pathway of hydroxylation and subsequent sulfation. The incorporation of stable isotopes does not significantly alter the chemical properties of the molecule, making these labeled analogues ideal for use as internal standards in quantitative assays. cdc.gov

Application in Metabolic Tracing and Fragmentation Analysis

Stable isotope-labeled analogues of this compound are indispensable tools for understanding its metabolic pathways and for elucidating its fragmentation patterns in mass spectrometry.

Metabolic Tracing:

Isotope tracing studies utilize compounds labeled with stable isotopes to follow their metabolic fate within a biological system. For instance, by administering ¹³C-labeled or deuterated phenanthrene to an organism or cell culture, researchers can trace the biotransformation of the parent compound into its various metabolites, including this compound. nih.govresearchgate.net The use of labeled phenanthrene allows for the unambiguous identification of its metabolites against a complex background of endogenous molecules. nih.gov

The analysis of biological fluids, such as urine, after exposure to labeled phenanthrene can reveal the formation of labeled hydroxyphenanthrenes and their subsequent conjugation to form sulfates. nih.govnih.gov This methodology has been successfully applied to study the metabolism of polycyclic aromatic hydrocarbons (PAHs) and to identify key metabolic pathways, such as the formation of diol epoxides and their detoxification through sulfation. nih.gov The detection of labeled this compound confirms its origin from the administered labeled precursor.

Fragmentation Analysis:

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary technique for the structural characterization of metabolites like this compound. upce.cz The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that aids in its identification. For aryl sulfates, a characteristic fragmentation pathway involves the neutral loss of the sulfur trioxide (SO₃) group. upce.cznih.gov

The collision-induced dissociation (CID) of the deprotonated molecule of this compound ([M-H]⁻) is expected to primarily yield a fragment ion corresponding to the deprotonated 3-hydroxyphenanthrene by losing SO₃ (a loss of 80 Da).

When a stable isotope-labeled analogue is analyzed, the fragmentation pattern shifts according to the mass of the incorporated isotopes. For example, in the fragmentation of ¹³C₆-labeled this compound, the precursor ion and the resulting fragment ion will both have a mass shift of +6 Da compared to the unlabeled compound. This predictable shift provides definitive evidence for the presence of the phenanthrene core in the fragment and confirms the fragmentation pathway.

Table 2: Expected Mass-to-Charge Ratios (m/z) in Negative Ion Mode ESI-MS/MS of this compound and its ¹³C₆-labeled analogue

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion [M-H-SO₃]⁻ (m/z) | Neutral Loss (Da) |

| This compound | 273.03 | 193.06 | 80 |

| This compound-¹³C₆ | 279.05 | 199.08 | 80 |

The m/z values are calculated based on the most abundant isotopes and may vary slightly depending on the exact isotopic composition.

This use of stable isotope-labeled analogues in conjunction with high-resolution mass spectrometry provides a high degree of confidence in the identification and structural elucidation of this compound in complex samples. wur.nl

Theoretical and Computational Chemistry

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the interactions of 3-phenanthryl sulfate (B86663) with biological systems, particularly enzymes. These methods allow for the visualization and analysis of molecular recognition processes and the stability of ligand-protein complexes.

Molecular Docking for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. researchgate.net This method is instrumental in understanding the binding mode of 3-phenanthryl sulfate within the active site of metabolizing enzymes like sulfotransferases (SULTs). SULTs are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group to a substrate. plos.org

While specific docking studies on this compound are not extensively documented in publicly available literature, the general methodology can be described. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target enzyme. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, scoring each based on a force field that estimates the binding affinity.

Key interactions that would be analyzed in a docking study of this compound with a sulfotransferase, such as SULT1A1, would include:

Hydrophobic Interactions: The phenanthrene (B1679779) moiety of the ligand would likely engage in hydrophobic interactions with nonpolar amino acid residues in the active site. researchgate.net

Electrostatic Interactions: The negatively charged sulfate group would be expected to form electrostatic interactions with positively charged or polar residues.

Hydrogen Bonding: The oxygen atoms of the sulfate group could act as hydrogen bond acceptors.

These interactions collectively determine the binding energy and the specificity of the interaction. A hypothetical docking result is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results of this compound with Sulfotransferase SULT1A1

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | Phe76, Leu82, His108, Lys106 |

| Hydrogen Bonds | 2 | Lys106, Ser138 |

| Hydrophobic Contacts | 5 | Phe76, Phe81, Leu82, Val148, Met235 |

Note: The data in this table is illustrative and based on typical values observed for similar ligands in sulfotransferase active sites.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a more comprehensive understanding of the dynamic nature of the ligand-protein complex over time. mdpi.com Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. mdpi.com

An MD simulation of a this compound-SULT1A1 complex would involve placing the docked complex in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds. acs.org Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. mdpi.com

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to provide a more accurate estimation of the binding affinity.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of a this compound-SULT1A1 Complex

| Parameter | Description | Illustrative Value/Condition |

| Force Field | Set of parameters to describe the potential energy of the system | CHARMM36m |

| Water Model | Model for the solvent | TIP3P |

| Simulation Time | Duration of the simulation | 100 ns |

| Temperature | Simulated temperature | 310 K |

| Pressure | Simulated pressure | 1 atm |

Note: The parameters in this table are representative of a typical MD simulation setup for a protein-ligand complex.

Quantum Chemical Calculations

Quantum chemical calculations offer a higher level of theory to investigate the electronic properties and reactivity of this compound. These methods are based on solving the Schrödinger equation for the molecule.

Electronic Structure Analysis of this compound

Electronic structure analysis, often performed using Density Functional Theory (DFT), can provide valuable insights into the chemical reactivity and properties of this compound. Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. yu.edu.jo

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show a region of negative potential around the sulfate group.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and intramolecular interactions.

Studies on halogenated phenanthrene derivatives have shown that substitutions on the phenanthrene ring can significantly alter the HOMO-LUMO gap and electronegativity. A similar detailed analysis for this compound would elucidate the influence of the sulfate group on the electronic properties of the phenanthrene core.

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the ability to donate an electron |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 8.2 D | Measure of the overall polarity of the molecule |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzymatic Reactions

To study the catalytic mechanism of sulfation involving this compound, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.govresearchgate.net This method combines the accuracy of quantum mechanics for the chemically reactive region with the efficiency of molecular mechanics for the surrounding protein environment. osti.gov

In a QM/MM study of the reaction between this compound's precursor (3-hydroxyphenanthrene) and the sulfonate donor (PAPS) within the active site of a sulfotransferase, the QM region would typically include the substrate, the cofactor, and key catalytic residues. The rest of the enzyme and solvent would be treated with a classical force field (MM). This approach allows for the calculation of the reaction energy profile, including the activation energy, and the characterization of the transition state structure. nih.govresearchgate.net Such studies on sulfotransferases have revealed that the enzymatic reaction often proceeds through a single-step associative S_N2-like mechanism. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like sulfated polycyclic aromatic hydrocarbons, QSAR models can be developed to predict their interaction with enzymes or their biological effects based on calculated molecular descriptors.

Data Set Collection: Assembling a set of structurally related compounds with known biological activity.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, electrostatic, or quantum chemical. acs.org

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the activity. mdpi.comnih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For sulfated aromatic compounds, relevant descriptors in a QSAR model might include the HOMO-LUMO energy gap, the ratio of oxygen to carbon atoms, and steric parameters, which have been shown to influence the reactivity of these compounds with radicals like the sulfate radical. acs.org

Table 4: Illustrative Descriptors for a QSAR Model of Sulfated Aromatic Compounds

| Descriptor | Type | Potential Influence on Activity |

| LogP | Physicochemical | Lipophilicity and membrane permeability |

| Molecular Weight | Constitutional | Size and steric hindrance |

| HOMO-LUMO Gap | Quantum Chemical | Chemical reactivity |

| Number of H-bond donors/acceptors | Topological | Interaction with polar residues in the active site |

Note: This table presents examples of descriptors that could be used in a QSAR study of compounds related to this compound.

Spectroscopic Property Prediction and Interpretation

The prediction of spectroscopic properties through theoretical and computational chemistry offers profound insights into the molecular structure and electronic characteristics of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, aiding in the interpretation of experimental data and predicting the behavior of molecules. While detailed computational studies specifically focused on this compound are not extensively available in public literature, the principles of these predictive methods can be described, and data from analogous compounds can serve as a valuable reference. The primary methods used for these predictions are Density Functional Theory (DFT) for ground-state properties like infrared spectra and nuclear magnetic resonance, and Time-Dependent DFT (TD-DFT) for excited-state properties like UV-Vis absorption spectra. scienceasia.orgmuni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, one would expect the aromatic protons and carbons of the phenanthrene core to exhibit complex splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the sulfate group. The protons on the phenanthrene ring would appear in the aromatic region (typically δ 7-9 ppm), with their precise shifts determined by their position relative to the sulfate substituent. The carbon atom directly bonded to the sulfate group would be significantly deshielded.

While specific predicted data for this compound is unavailable, the following table shows experimental NMR data for the related compound, 3,9-dibromophenanthrene (B3054704), which illustrates the chemical shifts in a 3-substituted phenanthrene system. acgpubs.org

Table 1: Experimental ¹H and ¹³C NMR Data for 3,9-dibromophenanthrene in CDCl₃ acgpubs.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 8.43 (d) | - |

| C-1 | - | 128.8 |

| H-2 | 7.64 (t) | - |

| C-2 | - | 127.4 |

| C-3 | - | 122.9 |

| H-4 | 8.01 (d) | - |

| C-4 | - | 130.9 |

| H-5 | 8.51 (d) | - |

| C-5 | - | 127.3 |

| H-6 | 7.74 (t) | - |

| C-6 | - | 127.7 |

| H-7 | 7.74 (t) | - |

| C-7 | - | 127.7 |

| H-8 | 7.82 (d) | - |

| C-8 | - | 123.4 |

| C-9 | - | 123.5 |

| H-10 | 8.22 (s) | - |

| C-10 | - | 131.7 |

| C-4a | - | 130.4 |

| C-4b | - | 131.5 |

| C-8a | - | 129.5 |

| C-10a | - | 130.0 |

Data sourced from a study on 3,9-dibromophenanthrene and presented for illustrative purposes.

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of a molecule at its optimized geometry using methods like DFT. scienceasia.orgdtic.mil These calculations produce a set of vibrational modes and their corresponding intensities, which can be plotted to generate a theoretical spectrum. dtic.milx-mol.com These predicted spectra are invaluable for assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations. scienceasia.org

For this compound, the predicted IR spectrum would be expected to show characteristic strong absorption bands corresponding to the S=O and C-O-S stretching vibrations of the sulfate group. Typically, strong S=O stretching bands appear in the 1050-1250 cm⁻¹ region. rsc.org The spectrum would also feature bands related to the C-H and C=C vibrations of the phenanthrene aromatic system.

The table below presents experimental IR data for the related isomer, 4-phenanthryl sulfate, to illustrate the typical vibrational frequencies for a phenanthryl sulfate compound.

Table 2: Characteristic IR Absorption Bands for 4-Phenanthryl sulfate rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| S=O stretching | 1050 - 1250 |

| C-S vibrations | 600 - 800 |

Data for the 4-isomer is shown for illustrative purposes.

UV-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). muni.czk-state.edurespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption. muni.czrsc.org The output allows for the simulation of a UV-Vis spectrum, identifying the wavelengths of maximum absorption (λ_max). researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extended aromatic system of the phenanthrene core. academie-sciences.fr The position of the sulfate group at the 3-position would influence the energies of the molecular orbitals involved in these transitions, causing shifts in the absorption bands compared to unsubstituted phenanthrene. Studies on other phenanthrene derivatives show strong absorption in the 250–450 nm range. academie-sciences.fr

The following table shows optical properties for a related compound, Phenanthrene-3,9-dicarbonitrile, to provide an example of typical electronic transitions in a 3-substituted phenanthrene.

Table 3: Optical Properties of Phenanthrene-3,9-dicarbonitrile in Chloroform academie-sciences.fr

| λ_max (nm) | Transition Type |

|---|---|

| ~280 - 400 | π–π* and n–π* |

Data for a dinitrile derivative of phenanthrene is shown for illustrative purposes.

Mass Spectrometry (MS)

While direct quantum chemical prediction of a full mass spectrum is highly complex, computational methods can be used to study the stability and fragmentation pathways of molecular ions. nih.govuni-saarland.de By calculating the energies of the parent ion and various potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an electron ionization (EI) or other mass spectrometry experiments. libretexts.orgchemguide.co.uk

For this compound, fragmentation would likely involve the loss of the sulfate group or parts of it. Common fragmentation pathways for sulfated compounds include the loss of SO₃ (80 Da). nih.gov The stability of the resulting phenanthryl cation would make this a favorable fragmentation route. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion. For the conjugate acid of 4-phenanthryl sulfate (C₁₄H₁₀O₄S), the [M-H]⁻ ion is observed at m/z 273.0299, and similar accuracy would be expected for the 3-isomer. rsc.org

Environmental and Ecological Relevance

Occurrence and Fate of Phenanthrene (B1679779) Sulfates in Environmental Matrices

Phenanthrene, along with other PAHs, is a ubiquitous environmental pollutant originating from both natural processes, like volcanic eruptions, and anthropogenic activities, such as the incomplete combustion of fossil fuels. asm.orgnih.govtandfonline.com Once released into the atmosphere, PAHs can undergo complex physicochemical reactions with other pollutants, including sulfur oxides, leading to the formation of sulfated PAH derivatives. nih.gov These derivatives, including various isomers of phenanthryl sulfate (B86663), can then be deposited into soil and water systems through dry and wet deposition. nih.gov

Fungi are also capable of biotransforming phenanthrene into several metabolites, including sulfate conjugates. ethz.ch This process, known as cometabolism, involves enzymes like cytochrome P-450 monooxygenase, epoxide hydrolase, and sulfotransferases, which convert the hydrophobic phenanthrene into more water-soluble products. ethz.ch

The fate of phenanthrene and its derivatives in the environment is governed by numerous factors. Due to their low water solubility and hydrophobic nature, PAHs like phenanthrene tend to adhere strongly to organic matter in soils and sediments, which can act as long-term sinks. nih.govnih.govfrontiersin.org The formation of phenanthryl sulfates, however, increases the water solubility of the compound. This alteration can affect its partitioning between soil, sediment, and water, potentially increasing its mobility and bioavailability in the environment. nih.gov Studies on the fate of phenanthrene in soil show that a significant portion can be converted into non-extractable residues (NERs), which are bound to soil components like humin. nih.gov Microbial activity is essential for the formation of these NERs. nih.gov The bioavailability of these bound residues is a key factor in determining their long-term environmental risk. nih.gov

Click on headers to sort.

| PAH Derivative Type | Formation Process | Environmental Matrix | Significance | Source |

|---|---|---|---|---|

| Sulfated PAHs (e.g., Phenanthryl Sulfate) | Atmospheric reaction with sulfur oxides; Fungal cometabolism | Atmosphere, Soil, Water, Sediments | Increased water solubility and mobility compared to parent PAH. | nih.govethz.ch |

| Hydroxylated PAHs | Microbial oxidation (bacterial and fungal) | Soil, Water, Sediments | Intermediates in aerobic and anaerobic degradation pathways. | ethz.chnih.gov |

| Nitrated PAHs | Atmospheric reaction with nitrogen oxides | Atmosphere, Airborne Particulate Matter | Often more toxic than parent PAHs. | nih.gov |

| Oxygenated PAHs (Oxy-PAHs) | Photochemical or biological oxidation | Soil, Sediments, Water | Can be toxic and mutagenic; found in PAH-contaminated sites. | nih.gov |

Intermediary Role in Environmental Polycyclic Aromatic Hydrocarbon (PAH) Cycles

PAHs are subject to complex biogeochemical cycling, and their transformation products are key intermediates in these processes. nih.gov The formation of 3-phenanthryl sulfate represents a critical transformation within the environmental PAH cycle. This conversion shifts the compound from a highly hydrophobic, persistent state (phenanthrene) to a more polar, water-soluble form.

This transformation has several ecological implications:

Detoxification and Bioavailability: For many organisms, sulfation is a phase II metabolic reaction that facilitates the excretion of toxic compounds. ethz.ch By converting phenanthrene to a sulfate conjugate, organisms can more easily eliminate it, reducing its potential for bioaccumulation in lipid-rich tissues. nih.gov

Transport and Mobility: The increased water solubility of phenanthryl sulfate enhances its potential for transport within aquatic systems and through soil profiles, altering its fate compared to the parent compound which is largely immobile and bound to sediment. nih.govnih.gov

Further Degradation: As a metabolic intermediate, phenanthryl sulfate can be subject to further microbial action. While the parent compound's degradation under anaerobic conditions is often initiated by carboxylation in bacteria, the hydroxylated precursors to sulfation in fungi can be intermediates in other degradation pathways. asm.orgethz.chnih.gov The formation of phenanthryl sulfate is part of a broader network of reactions that collectively contribute to the mineralization of PAHs, ultimately converting them to carbon dioxide and water. nih.gov

In essence, this compound acts as an intermediary that bridges the gap between the persistent, polluting form of phenanthrene and its eventual removal from the environment. It is a product of atmospheric and biological processes that alter the fundamental properties of the PAH, influencing its distribution, toxicity, and susceptibility to complete degradation within the global carbon cycle. asm.orgnih.gov

Q & A

Q. What are the established synthetic routes for 3-Phenanthryl sulfate, and how is regioselectivity achieved during sulfonation?

- Methodological Answer : The synthesis of this compound typically involves sulfonation of phenanthrene derivatives. Regioselectivity is influenced by the choice of sulfonating reagent, temperature, and reaction duration. For example, sulfonation with concentrated sulfuric acid at 120–125°C for 3.5 hours predominantly yields the 3-sulfo isomer (25% yield) alongside di-sulfonated byproducts . Catalysts like iodine(V) or pre-iodinated reagents (e.g., 2-iodobenzenesulfonate) can enhance selectivity by stabilizing transition states favoring the 3-position. Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which analytical techniques are recommended for characterizing this compound in biological or environmental matrices?

- Methodological Answer :